Regioisomeric Steric Impact: 2,3,6- vs. 2,4,6-Trichlorophenyl on Transmetalation
The 2,3,6-trichlorophenyl substitution pattern places a chlorine atom at the 3-position ortho to the boron-bearing carbon (C1), generating a unique steric environment distinct from the 2,4,6-isomer (CAS 69807-93-8). In the 2,4,6-isomer, the 3-position is unsubstituted, resulting in a symmetric bis-ortho-chloro arrangement relative to boron [1]. Delaney et al. (2024) demonstrated that hindered arylboronic esters derived from 1,2-diols (1,3,2-dioxaborolanes) exhibit transmetalation rates that can vary by greater than 20-fold depending on steric parameters, with the barrier to Pd–O–B complex formation often exceeding the barrier to arene transfer [2]. The 2,3,6-substitution pattern introduces a proximal chlorine at the 3-position that can engage in through-space electronic interactions with the boron center, potentially modulating the electrophilicity of boron and the rate of transmetalation differently than the symmetric 2,6-dichloro motif of the 2,4,6-isomer or the fully meta/para-substituted 3,4,5-isomer (CAS 942069-95-6) .
| Evidence Dimension | Steric environment at boron center (ortho-substitution pattern) |
|---|---|
| Target Compound Data | 2,3,6-trichlorophenyl: One chlorine ortho to C–B bond (Cl at position 2); additional Cl at position 3 adjacent to boron-bearing C1 |
| Comparator Or Baseline | 2,4,6-isomer (CAS 69807-93-8): Two symmetric ortho-chlorines (positions 2 and 6), no 3-position chlorine. 3,4,5-isomer (CAS 942069-95-6): No ortho-chlorines relative to boron attachment. |
| Quantified Difference | Transmetalation rates for hindered 1,3,2-dioxaborolanes can vary by >20-fold across different steric profiles (class-level finding; direct isomer-to-isomer rate data not available for these specific compounds) |
| Conditions | Suzuki-Miyaura cross-coupling; Pd hydroxide dimer pre-transmetalation complex studies (Delaney et al., J. Org. Chem. 2024) |
Why This Matters
The distinct steric profile of the 2,3,6-isomer means it cannot be assumed to react with the same kinetics or yield profile as the 2,4,6-isomer; researchers optimizing coupling conditions for sterically demanding biaryl targets must validate performance isomer-specifically.
- [1] PubChem Compound Database. Comparison of canonical SMILES for 4,4,5,5-tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane (CAS 69807-93-8): CC1(C)OB(C2=C(Cl)C=C(Cl)C=C2Cl)OC1(C)C vs. 4,4,5,5-tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)Cl. View Source
- [2] Delaney, C. P., et al. (2024). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. Journal of Organic Chemistry, 89(7), 4933-4949. Key quantitative finding: some arylboronic esters undergo transmetalation more than 20 times faster than the parent arylboronic acid; steric hindrance at boron significantly modulates kinetic barriers. View Source
